

Poloxamer 188: A Preclinical Safety and Toxicity Profile for Drug Development Professionals

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Compound of Interest

Compound Name: Poloxamer 188

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An In-depth Comparison with Key Non-ionic Surfactants

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, with the safety and toxicity profile being a paramount consideration. **Poloxamer 188**, a non-ionic triblock copolymer, is a widely used surfactant and emulsifier in pharmaceutical preparations. This guide provides a comprehensive assessment of the preclinical safety and toxicity of **Poloxamer 188**, with a comparative analysis against other commonly used non-ionic surfactants, Polysorbate 20, Polysorbate 80, and Kolliphor® HS 15. All quantitative data is presented in structured tables for ease of comparison, and where available, details of the experimental protocols are provided.

Acute Toxicity Profile

Acute toxicity studies are fundamental in determining the potential for adverse effects from a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 1: Acute Toxicity Data for **Poloxamer 188** and Alternatives

Substance	Species	Route of Administration	LD50	Reference
Poloxamer 188	Rat, Mouse, Rabbit, Guinea Pig, Dog	Oral	>15 g/kg	
Animal	-	5 to 34.6 g/kg		
Polysorbate 20	Rat	Oral	>60 mL/kg	
Polysorbate 80	Mouse	Oral	25 g/kg	
Kolliphor® HS 15	Rat, Mouse	Oral	>20 g/kg	[1]
Rat, Rabbit	Intravenous	>1 g/kg	[1]	
Beagle Dog	Intravenous	>3 g/kg	[1]	

Repeated-Dose Toxicity: Subchronic and Chronic Studies

Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance. These studies help in determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for **Poloxamer 188** and Alternatives

Substance	Species	Duration	Route of Administration	Dose Levels	Key Findings	NOAEL	Reference
Poloxamer 188	Rat	2 years	Diet	Up to 7.5%	Diarrhea at 5% and 7.5%, slight decrease in growth at 7.5%. No change in survival.	-	[2]
	Rat	2 years	-	Up to 0.5 mg/kg/day	Yellow discoloration of serum, high serum alkaline phosphatase, and elevated transaminases.	-	[2]
	Rat, Dog	6 months	Diet	Up to 5%	No adverse effects.	-	[2]
	Rat	30 days	Intravenous	0, 10, 20, 50, 100, 200, 500, 1000	Increased mononuclear cells	50 mg/kg/day	

			mg/kg/day	with foamy cytoplasm in lungs (\geq 500 mg/kg/day), dose-related increases in renal cortical changes.	(suggested)		
Rat	4 weeks	Subcutaneous	0, 10, 100, 500 mg/kg/day	Tubular vacuolation in kidneys at 100 and 500 mg/kg/day.	10 mg/kg/day	[3]	
Dog	4 weeks	Subcutaneous	Up to 20 mg/kg/day	Thickening of skin at injection sites.	-		
Polysorbate 20	Rat	4 weeks	Intramuscular	0.02, 0.1, 0.4 mg/kg (3 injections)	No systemic or local toxicities observed.	0.4 mg/kg	[2]
Kolliphor® HS 15	-	-	-	-	No adverse effects	-	[4]

observed
after
repeated
exposure
in animal
studies.

Genetic and Reproductive Toxicity

Genetic Toxicity

An Ames test for Poloxamer 407, a related poloxamer, did not show any mutagenic activity, with or without metabolic activation.[2] For **Poloxamer 188**, it has been noted that there were no genotoxic findings.[3] Kolliphor® HS 15 was not mutagenic in bacteria and various tests with mammalian cell cultures and in mammals.[4][5]

Reproductive and Developmental Toxicity

A significant data gap exists for the reproductive and developmental toxicity of **Poloxamer 188**. [2][6] One study in rats showed slightly greater pre-implantation loss at doses of 10 to 500 mg/kg/day, but the overall effects on development were not detailed.[7] For Kolliphor® HS 15, animal studies gave no indication of a fertility-impairing effect or teratogenicity.[4]

Carcinogenicity

There is limited information on the carcinogenicity of **Poloxamer 188**. However, some studies have suggested potential anticarcinogenic effects.[2] For Kolliphor® HS 15, no data was available concerning carcinogenic activity.[4] Long-term carcinogenicity studies, typically conducted over two years in rodents, are the primary method for identifying carcinogenic potential.[8]

Dermal and Ocular Irritation

Poloxamers are generally considered minimal ocular irritants and are not dermal irritants or sensitizers in animals.[2] A short-term dermal toxicity study of Poloxamer 184 in rabbits at doses up to 1000 mg/kg resulted in slight erythema and a slight intradermal inflammatory response.[2] Kolliphor® HS 15 is not irritating to the skin or eyes.[4][5] Polysorbate 20 can

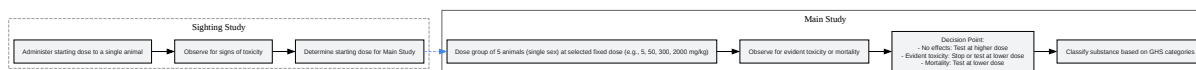
induce mild and temporary eye and skin irritation at excessive doses.[2] Polysorbate 80 is not thought to produce skin irritation following contact, but prolonged exposure may cause skin cracking and drying.[9]

Experimental Protocols and Methodologies

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for preclinical toxicity studies.

Acute Oral Toxicity (Following OECD Guideline 420)

This method, known as the Fixed Dose Procedure, aims to determine the acute oral toxicity of a substance without using lethality as the primary endpoint.



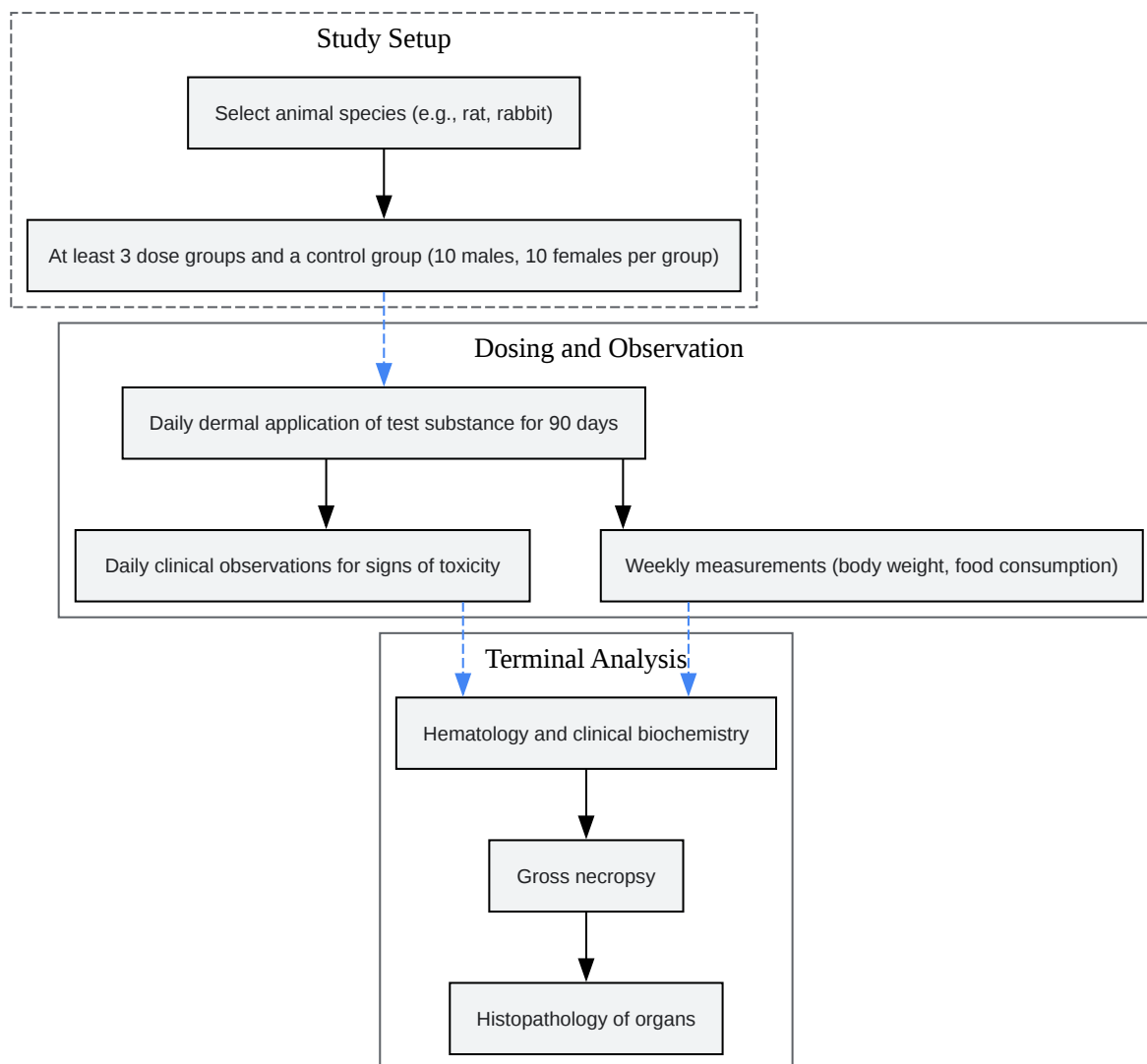
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Acute Oral Toxicity (OECD 420) Workflow

The procedure involves a sighting study to determine the appropriate starting dose, followed by a main study where groups of animals of a single sex are dosed at fixed levels.[10][11] The animals are observed for at least 14 days for signs of toxicity.[11]

Subchronic Dermal Toxicity (Following OECD Guideline 411)

This study evaluates the effects of repeated daily dermal application of a substance for a period of 90 days.



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Subchronic Dermal Toxicity (OECD 411) Workflow

The test substance is applied to at least 10% of the body surface area of the animals.[12] The study includes detailed observations, clinical pathology, and histopathology to determine a no-

effect level.[12]

Conclusion

Poloxamer 188 exhibits a low order of acute toxicity across multiple species and routes of administration. Subchronic and chronic studies have identified some dose-dependent effects, particularly at higher concentrations, with the kidneys and liver being potential target organs with intravenous administration. A significant gap in the preclinical safety profile of **Poloxamer 188** is the lack of comprehensive reproductive and developmental toxicity data. In comparison, Polysorbates 20 and 80, and Kolliphor® HS 15 also demonstrate a generally low toxicity profile in preclinical studies. The choice of a suitable non-ionic surfactant for a pharmaceutical formulation will depend on the specific application, the intended route of administration, and a thorough evaluation of the available safety data in the context of the target patient population. Further studies to address the data gaps for **Poloxamer 188**, particularly in reproductive and developmental toxicity, would be beneficial for a more complete risk assessment.

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